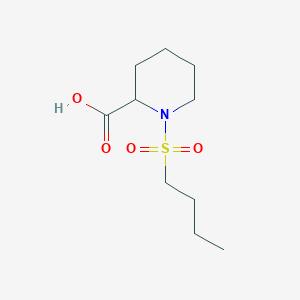

1-(Butylsulfonyl)piperidine-2-carboxylic acid

Description

Historical Context of Piperidine-2-carboxylic Acid Derivatives as Synthetic Precursors

Piperidine-2-carboxylic acid, commonly known as pipecolic acid, is a non-proteinogenic α-amino acid that serves as a derivative of piperidine (B6355638). wikipedia.org Historically, it has been identified in natural sources, including the leaves of the South American genus Myroxylon and even in the Murchison meteorite. wikipedia.org

The inherent chirality and cyclic structure of pipecolic acid have made its derivatives highly sought-after precursors in organic synthesis. wikipedia.org For decades, chemists have utilized these derivatives as versatile building blocks for constructing more complex molecules. Piperidines are recognized as one of the most crucial synthetic fragments in drug design and are present in over twenty classes of pharmaceutical agents and numerous alkaloids. researchgate.netnih.gov The development of synthetic routes to access chiral substituted piperidine derivatives, such as modified Strecker protocols and methods starting from α-amino acids, has been a significant area of research. researchgate.netrsc.org These synthetic advancements have solidified the role of piperidine-2-carboxylic acid derivatives as foundational intermediates in the creation of novel chemical entities. researchgate.net

Significance of Sulfonamide and Carboxylic Acid Functionalities in Chemical Research

The chemical behavior and utility of the 1-(butylsulfonyl)piperidine-2-carboxylic acid framework are largely defined by its two key functional groups: the sulfonamide and the carboxylic acid.

Sulfonamide Functionality: The sulfonamide group (R-SO₂NH-R') is a cornerstone in medicinal chemistry and synthetic applications. researchgate.net Often considered a bioisostere of the amide bond, the sulfonamide group offers distinct advantages, including enhanced metabolic stability and different geometric and electronic properties. nih.gov This functional group is a key component in a wide array of therapeutic agents, exhibiting antimicrobial, antiviral, anticancer, and antidiabetic properties. researchgate.netajchem-b.com In synthetic chemistry, sulfonamides are vital building blocks. researchgate.netajchem-b.com The reaction between a sulfonyl chloride and an amine is a common method for their formation, and they can serve as precursors for a variety of other sulfur-containing functionalities. nih.govmdpi.com

Carboxylic Acid Functionality: The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry. Its acidic nature and ability to act as both a hydrogen-bond donor and acceptor significantly influence a molecule's solubility and binding interactions. auburn.edu Carboxylic acids are abundant in nature and commercially available, making them fundamental starting materials for countless chemical transformations. nih.gov They are the traditional coupling partners in amide bond formation, the most frequently performed reaction in the pharmaceutical industry. nih.gov The versatility of the carboxylic acid group allows it to be converted into a wide range of other functionalities, securing its central role in the synthesis of complex organic molecules. auburn.edu

Overview of Research Directions for N-Sulfonylated Heterocycles

N-sulfonylated heterocycles, the class to which this compound belongs, are a major focus of contemporary chemical research. google.com The incorporation of a sulfonyl group onto a nitrogen-containing ring can profoundly influence the molecule's properties and biological activity.

Current research in this field is multifaceted and includes:

Development of Novel Synthetic Methodologies: A primary objective is the creation of new, efficient methods for constructing N-sulfonylated heterocycles. mdpi.commdpi.com This includes one-pot reactions and the use of novel reagents to build diverse heterocyclic frameworks containing the endocyclic sulfonamide fragment. mdpi.com

Exploration of Biological Applications: There is significant interest in the synthesis and biological evaluation of these compounds. google.com Researchers are exploring their potential as antiviral, antibacterial, and anticancer agents. researchgate.netmdpi.com The sulfonamide moiety is a well-known pharmacophore, and its inclusion in heterocyclic systems often leads to compounds with promising therapeutic profiles. mdpi.com

Use as Synthetic Intermediates: N-sulfonylated N-heterocycles are valuable as intermediates for preparing other useful compounds. google.com They serve as precursors for a range of biologically active molecules and are also utilized in the synthesis of polymeric materials. google.com

Asymmetric Synthesis: The development of asymmetric methods to synthesize enantiomerically pure N-heterocycles is another key research direction. Chiral auxiliaries, such as enantiopure aryl-sulfinamides, are employed to create structurally diverse piperidines, pyrrolidines, and other heterocycles with high stereoselectivity. rsc.org

This ongoing research underscores the importance of N-sulfonylated heterocycles as a versatile and promising class of compounds in both medicinal and materials science. google.com

Chemical Compound Information

Below are tables detailing the properties of the subject compound and related structures.

Table 1: Properties of this compound

Note: Specific experimental data for this compound is limited in publicly available literature. Properties are often predicted or inferred from similar structures.

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO₄S |

| Molecular Weight | 249.33 g/mol |

| IUPAC Name | This compound |

| Structure | A piperidine ring with a butylsulfonyl group attached to the nitrogen atom and a carboxylic acid group at position 2. |

Table 2: Interactive Data for Related Compounds

This table provides computed properties for structurally similar compounds to offer context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | InChIKey |

| 1-(Methylsulfonyl)piperidine-2-carboxylic acid | C₇H₁₃NO₄S | 207.25 | FHJBZSSPDCFJEG-UHFFFAOYSA-N |

| 1-Butylpiperidine-2-carboxylic acid nih.gov | C₁₀H₁₉NO₂ | 185.26 | YUKQVPZDQNCWOA-UHFFFAOYSA-N |

| Piperidine-2-carboxylic acid (Pipecolic Acid) wikipedia.org | C₆H₁₁NO₂ | 129.16 | HXEACLLIILLPRG-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

1-butylsulfonylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S/c1-2-3-8-16(14,15)11-7-5-4-6-9(11)10(12)13/h9H,2-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQFZEBHMLIOAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 1 Butylsulfonyl Piperidine 2 Carboxylic Acid

Reactions at the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for a variety of chemical transformations, including the formation of amides and esters, as well as decarboxylation reactions. These transformations are crucial for the incorporation of the N-butylsulfonyl piperidine (B6355638) scaffold into larger molecules, a common strategy in medicinal chemistry.

Amidation and Esterification Reactions

The carboxylic acid group of 1-(butylsulfonyl)piperidine-2-carboxylic acid can be readily converted to amides and esters through standard coupling protocols. These reactions typically involve the activation of the carboxylic acid to enhance its electrophilicity, followed by nucleophilic attack by an amine or an alcohol.

Amidation: The formation of an amide bond is a cornerstone of peptide synthesis and medicinal chemistry. For this compound, amidation can be achieved using a variety of coupling agents that convert the hydroxyl group of the carboxylic acid into a better leaving group. Common reagents for this transformation include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. The general scheme involves the reaction of the N-protected amino acid with an amine in the presence of the coupling agent.

Esterification: Similar to amidation, esterification can be accomplished under various conditions. The Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic method. Alternatively, milder conditions can be employed, such as reaction with an alkyl halide in the presence of a non-nucleophilic base, or by using coupling agents analogous to those in amidation.

Below is a representative table of amidation and esterification reactions for N-sulfonylated amino acids, illustrating typical conditions and outcomes.

| Product | Reagents and Conditions | Yield (%) |

| 1-(Butylsulfonyl)-N-benzylpiperidine-2-carboxamide | Benzylamine, EDCI, HOBt, DMF, rt, 12h | 85-95 |

| Methyl 1-(butylsulfonyl)piperidine-2-carboxylate | Methanol, SOCl₂, 0 °C to rt, 6h | 90-98 |

| Ethyl 1-(butylsulfonyl)piperidine-2-carboxylate | Ethanol, H₂SO₄ (cat.), reflux, 8h | 75-85 |

| N,N-Dimethyl-1-(butylsulfonyl)piperidine-2-carboxamide | Dimethylamine, HATU, DIPEA, CH₂Cl₂, rt, 4h | 80-90 |

Nucleophilic Acyl Substitution Pathways

Amidation and esterification are classic examples of a broader class of reactions known as nucleophilic acyl substitution. The mechanism of these reactions at the carboxylic acid group of this compound generally proceeds through a tetrahedral intermediate. The reaction is initiated by the activation of the carboxyl group, which makes the carbonyl carbon more susceptible to nucleophilic attack.

The pathway can be generalized as follows:

Activation of the Carboxylic Acid: In the presence of a coupling agent or an acid catalyst, the carbonyl oxygen is protonated or the hydroxyl group is converted into a more reactive species (e.g., an O-acylisourea in the case of carbodiimides).

Nucleophilic Attack: The nucleophile (an amine for amidation, an alcohol for esterification) attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses, expelling the leaving group (e.g., water or the activated leaving group) and reforming the carbonyl double bond, thus yielding the final amide or ester product.

The rate and success of these reactions depend on the nature of the nucleophile, the solvent, and the specific activating agent used. The presence of the bulky N-butylsulfonyl group can introduce steric hindrance, potentially influencing the reaction kinetics.

Decarboxylative Reactions and Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant transformation for α-amino acids and their derivatives. For N-sulfonylated amino acids like this compound, decarboxylation can be induced under specific conditions, often involving radical intermediates.

While simple heating is generally insufficient for the decarboxylation of N-sulfonyl amino acids, methods such as the Hunsdiecker reaction (using silver salts and bromine) or photoredox catalysis can be employed. In the context of synthesizing N-alkyl piperidines, a synthetic sequence may involve amidation followed by decarboxylation. For instance, a patent describes a process where a related N-alkyl-piperidine-α-carboxylic acid amide is formed and subsequently heated in the presence of a mineral acid to effect ring closure and decarboxylation.

The mechanism for such a decarboxylation can vary. Under acidic conditions at high temperatures, protonation of the carbonyl group of the amide could facilitate the cleavage of the C-C bond, leading to the release of carbon dioxide and the formation of an iminium ion intermediate, which is then quenched. Radical decarboxylation, on the other hand, typically involves the generation of a carboxyl radical through single-electron transfer, which then rapidly loses CO₂ to form an α-amino radical.

Reactions at the N-Butylsulfonyl Moiety

The N-butylsulfonyl group serves primarily as a protecting group for the nitrogen atom of the piperidine ring. Its stability and potential for cleavage are important considerations in multi-step syntheses. Additionally, the butyl chain itself can potentially undergo chemical transformations, although this is less common.

Stability and Cleavage of the Sulfonyl Protecting Group

N-sulfonyl groups are known for their high stability towards a wide range of reaction conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents. This robustness makes them excellent protecting groups for amines during various synthetic manipulations.

However, the cleavage of the N-sulfonyl bond is often challenging and typically requires harsh conditions. Common methods for the deprotection of N-sulfonyl groups include:

Reductive Cleavage: Reagents such as sodium in liquid ammonia, sodium amalgam, or samarium iodide can be used to cleave the N-S bond.

Acidic Cleavage: Strong acids like trifluoromethanesulfonic acid (TfOH) or HBr in acetic acid, often at elevated temperatures, can effect deprotection.

Photolytic Cleavage: In some cases, photolabile sulfonyl groups can be removed under UV irradiation, although this is not a general method for simple alkylsulfonyl groups.

The following table summarizes common cleavage conditions for N-sulfonyl groups.

| Deprotection Reagent | Conditions | Comments |

| Sodium in liquid ammonia | -78 °C | Effective but requires specialized equipment. |

| HBr in acetic acid/phenol | 70 °C | Harsh acidic conditions. |

| Trifluoromethanesulfonic acid (TfOH) | Room temperature | Very strong acid. |

| Mg in Methanol | Reflux | Milder reductive conditions. |

Transformations Involving the Butyl Chain

The butyl chain of the N-butylsulfonyl moiety is generally unreactive under most conditions used for transformations at the carboxylic acid group. It is a saturated alkyl chain and lacks functional groups that would make it susceptible to common reagents.

However, under radical conditions, it is conceivable that C-H bonds on the butyl chain could be functionalized. For example, radical halogenation could introduce a halogen atom onto the butyl chain, which could then be further elaborated. Such transformations are not commonly reported for this specific substrate and would likely require carefully chosen conditions to avoid competing reactions at other sites in the molecule. In general, the butyl chain is considered a stable and inert part of the molecule during most synthetic sequences.

Reactivity of the Piperidine Ring System

The piperidine ring, a ubiquitous scaffold in pharmaceuticals, possesses a saturated heterocyclic structure. beilstein-journals.org In the case of this compound, the reactivity of this ring is significantly influenced by the presence of the strongly electron-withdrawing N-butylsulfonyl group. This group modulates the nucleophilicity and basicity of the nitrogen atom and can influence the reactivity of the C-H bonds at various positions on the ring, making it a key determinant in functionalization and rearrangement reactions.

Direct functionalization of the saturated piperidine core, particularly through C-H activation, represents a primary strategy for functional group interconversion. The N-sulfonyl group plays a critical role in these transformations, often directing the regioselectivity of the reaction. Research on analogous N-sulfonylated piperidines has demonstrated the feasibility of introducing new functional groups at the α, β, and γ positions relative to the nitrogen atom.

Transition-metal catalysis is a prominent method for achieving C-H functionalization. For instance, rhodium-catalyzed C-H insertion reactions have been successfully applied to N-sulfonyl piperidine derivatives. nih.gov These reactions typically involve the formation of a metal-carbene intermediate which can then insert into a C-H bond, with the choice of catalyst and directing group dictating the site of functionalization. nih.gov Studies on N-Boc-piperidine, a related system, show that directing groups can steer functionalization to specific positions, such as the C4 position. acs.org While direct studies on this compound are limited, the principles derived from analogous systems provide a framework for predicting its reactivity.

Photoredox catalysis offers another powerful avenue for functionalizing the piperidine core. These methods can generate radical intermediates under mild conditions, which can then couple with various partners. For example, photocatalytic oxidation can lead to the formation of enecarbamates from N-Boc piperidines, which are versatile intermediates for further derivatization at the β-position. chemrxiv.org The electron-withdrawing nature of the sulfonyl group in the target molecule would likely influence the pathways of such radical-mediated reactions.

Below is a table summarizing potential C-H functionalization strategies applicable to the N-sulfonyl piperidine core based on studies of analogous compounds.

| Reaction Type | Position of Functionalization | Catalyst/Reagent System (Analogous System) | Potential Outcome |

|---|---|---|---|

| Rhodium-Catalyzed C-H Insertion | α (C2) | Rh2(R-TPPTTL)4 (on N-brosyl-piperidine) | Introduction of an ester group at C2 |

| Palladium-Catalyzed C-H Arylation | γ (C4) | Pd(OAc)2 with an amide directing group (on N-Cbz piperidine) | Arylation at the C4 position |

| Dehydrogenative β-Sulfonylation | β (C3) | N-iodosuccinimide (NIS) (on tertiary cyclic amines) | Formation of an enaminyl sulfone |

| Photocatalytic α-Arylation | α (C2) | Ir(ppy)3 (on N-aryl piperazines) | Direct arylation at the C2 position |

The structural integrity of the 1-(butylsulfonyl)piperidine ring is generally high due to its saturated, strain-free nature. However, under specific conditions, the ring can undergo transformations such as opening, contraction, or expansion, leading to novel heterocyclic scaffolds.

Ring-Opening Reactions

The N-S bond in the sulfonamide is robust, making the piperidine ring resistant to simple ring-opening procedures. Ring cleavage typically requires oxidative methods or proceeds as part of a cascade reaction following an initial transformation. mdpi.comnih.gov For example, oxidative ring cleavage of a double bond within a related heterocyclic system can produce a dialdehyde (B1249045) intermediate, which can then be used in a subsequent ring-closing step to form a new ring system. nih.gov While the saturated nature of this compound precludes this specific pathway, similar principles of oxidative C-N or C-C bond cleavage under harsh conditions could potentially lead to ring-opened products. researchgate.net

Ring-Contraction Reactions

Methods for the ring contraction of piperidines to pyrrolidines are of significant synthetic interest. Photomediated reactions have proven particularly effective for N-substituted piperidines. nih.gov Studies have shown that α-acylated N-arylsulfonyl piperidines undergo efficient visible-light-mediated ring contraction to furnish cis-1,2-disubstituted cyclopentanes. nih.gov The presence of an N-sulfonyl group was found to be especially effective, leading to good to high yields of the ring-contracted product. nih.gov This transformation proceeds via a Norrish type II hydrogen atom transfer, followed by C-N bond fragmentation and an intramolecular Mannich reaction. nih.gov Another strategy involves oxidative rearrangement using hypervalent iodine reagents, which converts N-H piperidines into pyrrolidine (B122466) derivatives through iminium ion intermediates. researchgate.net

Ring-Expansion Reactions

Ring expansion provides a route to medium-sized heterocycles, which are challenging to synthesize. One notable strategy involves the expansion of N-sulfonylated lactams into larger macrocyclic sulfonamides. whiterose.ac.ukresearchgate.net Another approach describes the preparation of 3-substituted piperidines through the ring expansion of a 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine with various nucleophiles. rsc.org This method involves the formation of a bicyclic aziridinium (B1262131) ion intermediate, which is then opened by a nucleophile to yield the expanded piperidine ring. Such strategies highlight the potential for transforming piperidine precursors or related pyrrolidine systems into larger ring structures like azepanes or azocanes. researchgate.net

The following table outlines representative examples of these ring transformations in related N-sulfonylated or N-substituted piperidine systems.

| Transformation | Substrate Type (Analogous System) | Key Reagents/Conditions | Product |

|---|---|---|---|

| Ring Contraction | α-Acylated N-arylsulfonyl piperidine | Visible light, photocatalyst (e.g., cyanoumbelliferone) | cis-1,2-Disubstituted cyclopentane |

| Ring Contraction | N-H Piperidine | PhI(OAc)2, Nucleophile (e.g., NaBH4) | Substituted pyrrolidine |

| Ring Expansion | N-Sulfonylated lactam | Nitro reduction (H2, Pd/C) followed by base (DBU) | Macrocyclic sulfonamide |

| Ring Expansion | 1-Benzyl-2-(sulfonyloxymethyl)pyrrolidine | Nucleophiles (e.g., NaN3, NaF) | 3-Substituted 1-benzylpiperidine |

Advanced Spectroscopic and Structural Characterization

Mass Spectrometry for Mechanistic Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns

Without access to primary research data detailing the spectroscopic analysis of 1-(Butylsulfonyl)piperidine-2-carboxylic acid, any attempt to generate the requested content would not meet the required standards of scientific accuracy and detail.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are recorded as bands in an IR spectrum. For this compound, the spectrum is expected to be a composite of the characteristic absorptions of its carboxylic acid, sulfonamide, piperidine (B6355638), and butyl moieties. Due to the absence of experimental spectral data in the searched resources, the following is a theoretical analysis of the expected IR absorption bands.

The key functional groups and their anticipated vibrational frequencies are:

Carboxylic Acid Group (-COOH): This group gives rise to some of the most distinct bands in an IR spectrum. A very broad and strong absorption band is anticipated for the O-H stretching vibration, typically appearing in the range of 3300 to 2500 cm⁻¹. libretexts.orgechemi.comopenstax.org This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules, often forming dimers in the solid state. echemi.commsu.edu The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp band between 1760 and 1690 cm⁻¹. libretexts.org For saturated, dimeric carboxylic acids, this peak is commonly observed around 1710 cm⁻¹. libretexts.orgopenstax.org Additionally, the C-O stretching and O-H bending vibrations are expected in the regions of 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively. libretexts.org

Sulfonamide Group (-SO₂N-): The butylsulfonyl group will exhibit characteristic absorptions for the S=O and S-N bonds. Two strong bands are expected for the sulfur-oxygen double bonds, corresponding to asymmetric and symmetric stretching vibrations. The asymmetric S=O stretch typically appears in the 1320-1310 cm⁻¹ range, while the symmetric stretch is found at lower frequencies, around 1155-1143 cm⁻¹. rsc.org The S-N stretching vibration is expected to produce a band in the region of 914-895 cm⁻¹. rsc.org

Piperidine Ring and Butyl Chain (C-H bonds): The piperidine ring and the n-butyl group contain numerous sp³-hybridized carbon-hydrogen bonds. These will result in strong C-H stretching absorption bands in the 2960 to 2850 cm⁻¹ region. pressbooks.pub The presence of a butyl group specifically may give rise to a characteristic CH₂ rocking mode absorption in the 760 to 720 cm⁻¹ range. acs.org Various C-H bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups are also expected in the fingerprint region (below 1500 cm⁻¹).

The following interactive table summarizes the predicted significant IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |

| Carboxylic Acid | O-H Bend | 1440 - 1395 | Medium |

| Sulfonamide | S=O Asymmetric Stretch | 1320 - 1310 | Strong |

| Sulfonamide | S=O Symmetric Stretch | 1155 - 1143 | Strong |

| Sulfonamide | S-N Stretch | 914 - 895 | Medium |

| Alkane (Piperidine/Butyl) | C-H Stretch | 2960 - 2850 | Strong |

X-ray Crystallography for Solid-State Conformation and Supramolecular Interactions

A search of crystallographic databases indicates that the crystal structure of this compound has not been experimentally determined. Therefore, a detailed analysis of its solid-state conformation and supramolecular interactions is not possible at this time.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the electronic properties of molecules. For 1-(butylsulfonyl)piperidine-2-carboxylic acid, DFT calculations can offer detailed predictions regarding its electronic structure and the mechanisms of reactions it may undergo. Such studies are often performed using specific levels of theory, such as B3LYP with a 6-31+G(d) basis set, to ensure accurate results. biointerfaceresearch.comresearchgate.net

Prediction of Electronic Structure and Charge Distribution

DFT calculations allow for the optimization of the molecular geometry of this compound, predicting bond lengths and angles with a high degree of accuracy that often correlates well with experimental data. nih.gov From the optimized structure, various electronic properties can be determined. The distribution of electron density across the molecule can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites.

Natural Bond Orbital (NBO) analysis is another key component of DFT studies, providing a detailed picture of the charge distribution on individual atoms. This analysis helps in understanding the stability and reactivity of the molecule. biointerfaceresearch.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Below is a hypothetical data table summarizing the kind of electronic properties that would be obtained from DFT calculations for this compound, based on typical values for similar organic molecules.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Modeling of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating reaction pathways by modeling the transition states between reactants and products. This involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

For this compound, this could involve modeling reactions such as deprotonation of the carboxylic acid, or reactions involving the sulfonyl group. The calculated vibrational frequencies can confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). nih.gov

Conformational Analysis through Molecular Dynamics and Molecular Mechanics

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular Dynamics (MD) and Molecular Mechanics (MM) are computational techniques used to explore the conformational landscape of molecules. nih.gov

Preferred Conformational States of the Piperidine (B6355638) Ring

The piperidine ring, a core component of this molecule, typically adopts a chair conformation, which is more stable than other conformations like the boat or twist-boat. nih.govwikipedia.orgnih.gov Similar to cyclohexane, the chair conformation of piperidine can have substituents in either axial or equatorial positions. In substituted piperidines, the preferred conformation is generally the one that minimizes steric hindrance, with bulky substituents favoring the equatorial position. wikipedia.org The carboxylic acid group at the 2-position of the piperidine ring can exist in either an axial or equatorial orientation, and the equilibrium between these two conformers can be influenced by solvent and other substituents.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

In a QSRR study, various molecular descriptors would be calculated for a series of related piperidine derivatives. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological. These descriptors would then be correlated with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) using statistical methods like multiple linear regression or partial least squares. The resulting QSRR model could then be used to predict the reactivity of new, unsynthesized compounds in the same class, including this compound. Such models are valuable for understanding the factors that govern reactivity and for designing molecules with desired chemical properties.

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block for Complex Molecules

The inherent chirality of 1-(butylsulfonyl)piperidine-2-carboxylic acid, derived from either (R)- or (S)-pipecolic acid, establishes it as a premier chiral building block. nih.govnih.gov The sulfonyl group provides robust protection of the nitrogen atom, preventing racemization and unwanted side reactions under a wide range of conditions, while the carboxylic acid moiety offers a versatile handle for synthetic elaboration. This combination of features allows chemists to introduce the piperidine (B6355638) motif into larger molecules with high stereochemical fidelity, a critical requirement in pharmaceutical and materials science. nih.govsigmaaldrich.com

N-protected pipecolic acid derivatives are instrumental in the stereocontrolled synthesis of complex heterocyclic systems. The piperidine ring serves as a scaffold upon which other rings can be constructed in a predictable manner. For instance, methodologies have been developed to synthesize novel spiro bicyclic lactams and pyridooxazinones from pipecolate esters. nih.govnih.gov In these syntheses, the N-sulfonyl group not only protects the nitrogen but also influences the conformational preference of the piperidine ring, thereby directing the stereochemical outcome of subsequent reactions. This control is essential for producing compounds with specific three-dimensional arrangements, such as peptide beta-turn mimics, which are of significant interest in drug discovery. nih.gov

A general synthetic approach might involve the activation of the carboxylic acid of this compound, followed by coupling with another bifunctional molecule to initiate a cyclization cascade, yielding intricate polycyclic structures. The stereochemistry of the final product is directly inherited from the starting pipecolic acid derivative.

Table 1: Examples of Heterocyclic Scaffolds Derived from Pipecolic Acid Derivatives

| Starting Material Class | Key Transformation(s) | Resulting Scaffold | Stereochemical Feature |

|---|---|---|---|

| N-Boc-Pipecolic Acid | α-allylation, oxidative cleavage, condensation, cyclization | Spiro Bicyclic Lactam | Mimics peptide β-turn |

| Chiral Pipecolate Esters | Epoxide ring-opening, azide (B81097) reduction, rearrangement | Pyridooxazinones, Pyridodiazepinones | Topological and stereochemical diversity |

The development of chiral ligands is a cornerstone of asymmetric catalysis. Chiral cyclic amino acids, including pipecolic acid, are valuable precursors for a variety of ligands. oup.com The rigid backbone of the piperidine ring is advantageous for creating a well-defined chiral environment around a metal center.

Derivatives of this compound can be transformed into multidentate ligands. For example, the carboxylic acid can be converted to an amide, and further functionalization can introduce additional coordinating atoms (N, P, O, S). One prominent example involves the use of cyclic amino acids like L-pipecolic acid to synthesize C₂-symmetric N,N'-dioxide ligands. oup.com These ligands, in complex with various metal ions (e.g., Sc³⁺, Cu²⁺, Ni²⁺), have proven to be highly effective catalysts for a wide array of enantioselective reactions, including α-arylation, Claisen rearrangements, and Michael additions. oup.com The sulfonamide moiety itself can also participate in coordination or influence the electronic properties of the resulting metal complex.

Development of Novel Synthetic Methodologies

The unique structural and chemical properties of N-sulfonyl pipecolic acid derivatives make them suitable platforms for the development and validation of new synthetic methods. Their predictable reactivity allows chemists to explore novel transformations with a reliable and stereochemically defined substrate.

While not widely documented as a model substrate for entirely new reaction classes, compounds like this compound are ideal for testing the scope and limitations of newly developed synthetic methodologies. For example, in the exploration of novel C-C bond cleavage reactions or decarboxylative functionalizations, piperidine carboxylic acids serve as relevant and challenging substrates. researchgate.net The presence of the N-sulfonyl group provides electronic and steric factors that must be accommodated by the new catalytic system. The stereocenter at C-2 also allows for the assessment of whether a new reaction proceeds with retention, inversion, or racemization of stereochemistry, which is a critical aspect of its synthetic utility.

The ultimate test of a building block's utility is its successful incorporation into the total synthesis of a complex target molecule. N-protected pipecolic acid derivatives have been successfully employed in the synthesis of various non-natural products, including peptidomimetics and molecular probes. nih.gov A key example is the synthesis of constrained peptide analogues where the pipecolic acid unit forces the peptide backbone into a specific conformation, such as a β-turn. nih.gov This is achieved by incorporating the pipecolic scaffold into a larger peptide sequence, leading to molecules with enhanced stability and receptor-binding affinity compared to their natural, more flexible counterparts. These non-natural structures are invaluable tools for studying biological processes and for the development of new therapeutics.

Derivatization for Chemical Probe Development

Chemical probes are essential tools for interrogating biological systems. This compound possesses a key functional group—the carboxylic acid—that is readily amenable to derivatization for this purpose. The robust N-sulfonyl group ensures the core piperidine scaffold remains intact during subsequent chemical modifications.

The carboxylic acid can be converted into a variety of other functional groups to attach reporters, affinity tags, or cross-linkers. Standard coupling chemistries, such as those using carbodiimides (e.g., EDC) or converting the acid to an active ester (e.g., NHS ester), allow for the formation of stable amide bonds with amine-containing molecules. thermofisher.com This enables the straightforward attachment of:

Fluorophores: (e.g., fluorescein, rhodamine) for visualizing the molecule in cells or tissues.

Biotin: for affinity purification and pull-down experiments to identify binding partners.

Photo-affinity labels: to covalently link the probe to its biological target upon photo-irradiation.

Linkers: for conjugation to solid supports or for creating bivalent inhibitors.

The resulting chemical probes, featuring the stereodefined N-sulfonyl piperidine core, can be used to study the structure-activity relationships of biologically active piperidine-containing molecules and to identify their targets in complex biological milieus.

Table 2: Potential Derivatization Strategies for Chemical Probe Synthesis

| Functional Handle | Reagent/Method | Attached Moiety | Application |

|---|---|---|---|

| Carboxylic Acid | EDC/NHS Coupling | Amine-functionalized fluorophore | Fluorescence Microscopy |

| Carboxylic Acid | Amide bond formation | Biotin-amine | Affinity Purification |

| Carboxylic Acid | Esterification | Bromomethyl-containing dye | Fluorescent Labeling |

Synthesis of Analogs for Structure-Reactivity Relationship Studies

Structure-reactivity relationship (SAR) studies are fundamental in medicinal chemistry and catalyst design, providing insights into how molecular structure influences biological activity or chemical reactivity. The synthesis of analogs of this compound is a key step in elucidating these relationships. A general synthetic approach to this class of compounds involves the N-sulfonylation of piperidine-2-carboxylic acid or its ester derivatives with an appropriate sulfonyl chloride.

A plausible synthetic route would commence with the reaction of piperidine-2-carboxylic acid with butanesulfonyl chloride in the presence of a base, such as sodium carbonate, in an aqueous or biphasic solvent system. This straightforward method allows for the generation of a library of analogs by varying the sulfonyl chloride component.

To systematically probe structure-reactivity relationships, a series of analogs can be synthesized by modifying both the sulfonyl group and the piperidine ring.

Modification of the Sulfonyl Group: The nature of the alkyl or aryl group attached to the sulfonyl moiety can significantly impact the compound's electronic and steric properties. A systematic variation of this group can provide valuable SAR data. For instance, replacing the butyl group with other alkyl chains of varying lengths and branching, or with substituted aryl groups, can modulate lipophilicity and the potential for specific interactions with biological targets or catalytic sites.

Table 1: Proposed Analogs of this compound for SAR Studies

| Analog | R Group on Sulfonyl Moiety | Potential Impact on Properties |

|---|---|---|

| 1a | Methyl | Increased polarity |

| 1b | Isopropyl | Increased steric hindrance |

| 1c | Phenyl | Introduction of aromatic interactions |

| 1d | 4-Tolyl | Altered electronic properties of the aryl ring |

| 1e | 4-Nitrophenyl | Strong electron-withdrawing effects |

The synthesis of these analogs would follow a similar protocol, substituting butanesulfonyl chloride with the corresponding sulfonyl chloride. The resulting compounds would then be evaluated to correlate specific structural features with observed reactivity or biological activity.

Preparation of Derivatives for Non-Biological Material Science Applications

The unique combination of a chiral piperidine scaffold, a polar sulfonyl group, and a versatile carboxylic acid functional group makes this compound an intriguing building block for non-biological material science applications. The carboxylic acid moiety, in particular, serves as a convenient handle for further derivatization and incorporation into larger molecular architectures.

Functionalization for Polymer Synthesis: The carboxylic acid can be readily converted into a variety of functional groups suitable for polymerization. For instance, it can be transformed into an acid chloride, which can then react with diamines or diols to form polyamides or polyesters, respectively. The resulting polymers would feature the N-butylsulfonylpiperidine moiety as a repeating unit, potentially imparting unique properties such as altered solubility, thermal stability, or chirality to the material.

Another approach involves the conversion of the carboxylic acid to a polymerizable group, such as an acrylate (B77674) or methacrylate. Copolymerization of this monomer with other vinyl monomers could lead to the formation of functional polymers with tunable properties. For example, poly(N-acryloylpiperidine) derivatives have been synthesized and shown to exhibit temperature-responsive behavior in aqueous solutions.

Surface Modification and Nanoparticle Functionalization: The carboxylic acid group can be used to anchor the molecule onto the surface of various materials, such as silica (B1680970) or metal nanoparticles. This surface functionalization can be achieved through the formation of amide or ester linkages with appropriate functional groups on the material's surface. The presence of the N-butylsulfonylpiperidine moiety on the surface could modify the material's properties, for instance, by creating a chiral stationary phase for chromatography or by altering the surface energy and wettability.

Piperidine-4-carboxylic acid has been successfully functionalized onto Fe3O4 nanoparticles to create a magnetic catalyst. A similar strategy could be employed with this compound to develop novel catalytic materials.

Table 2: Potential Derivatives for Material Science Applications

| Derivative | Functionalization | Potential Application |

|---|---|---|

| 2a | Acrylate monomer | Synthesis of functional polymers |

| 2b | Silane-coupling agent | Surface modification of silica |

| 2c | Thiol-reactive moiety | Bioconjugation and material functionalization |

| 2d | Long-chain ester | Formation of self-assembled monolayers |

The preparation of these derivatives would involve standard organic transformations of the carboxylic acid group. The resulting molecules could then be used to create a variety of new materials with tailored properties, demonstrating the versatility of this compound as a building block in material science.

Q & A

Q. What are the documented biological activities of structurally related sulfonamide derivatives, and how do they inform SAR studies?

- Methodological Answer :

- Enzyme Inhibition : Analogs like 1-(4-nitrophenyl)piperidine-2-carboxylic acid inhibit COX-2 (IC50 ~5 μM) .

- Anticancer Activity : Sulfonamide derivatives show apoptosis induction in HeLa cells (EC50 ~20 μM) via caspase-3 activation .

- SAR Trends : Bulky substituents (e.g., butyl) enhance target binding but reduce solubility—balance via logP optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.